molecular formula C8H9ClO2S B8300254 4-(5-Chloro-2-thienyl)butanoic acid

4-(5-Chloro-2-thienyl)butanoic acid

Cat. No. B8300254
M. Wt: 204.67 g/mol
InChI Key: IFKXMSXUHGGBTR-UHFFFAOYSA-N
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Patent
US09055743B2

Procedure details

First 0.096 ml (1.41 mmol) of orthophosphoric acid and then 4.12 g (20.14 mmol) of 4-(5-chloro-2-thienyl)butanoic acid are added to 5 ml of acetic acid, and the mixture is stirred at 120° C. for 2.5 h. The cooled reaction mixture is added to water and extracted with dichloromethane, and the extract is washed with 2 M NaOH. After washing with water, the organic phase is dried over sodium sulphate and concentrated under reduced pressure. The residue is extracted with diethyl ether. Undissolved crystals are filtered off with suction and discarded. The ether phase is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate). This gives 1.07 g of 2-chloro-6,7-dihydro-1-benzothiophen-4(5H)-one.
Quantity
0.096 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[Cl:6][C:7]1[S:11][C:10]([CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O)=[CH:9][CH:8]=1.C(O)(=O)C>O>[Cl:6][C:7]1[S:11][C:10]2[CH2:12][CH2:13][CH2:14][C:15](=[O:17])[C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0.096 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
4.12 g
Type
reactant
Smiles
ClC1=CC=C(S1)CCCC(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 120° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with 2 M NaOH
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
Undissolved crystals are filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
The ether phase is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC=1SC2=C(C1)C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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